Dibenzyl diselenide

Vue d'ensemble

Description

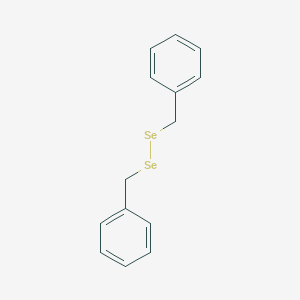

Dibenzyl diselenide is an organoselenium compound with the molecular formula C14H14Se2. It is characterized by the presence of two benzyl groups attached to a diselenide linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzyl diselenide can be synthesized through several methods. One common approach involves the reaction of selenium with sodium hydroxide under phase transfer conditions to form sodium diselenide, which then reacts with benzyl halides to yield this compound . Another method involves the treatment of alkyl halides with potassium selenocyanate followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Phase-Transfer Catalysis (PTC)

The most efficient method involves reacting selenium with benzyl halides in a two-phase system (benzene/water) using PEG-400 as a catalyst . Sodium hydroxide facilitates selenium reduction to diselenide dianions (Se²⁻), which react with benzyl halides:

2 ArCH₂X + 2 Se → (ArCH₂Se)₂

| Entry | Benzyl Halide (ArCH₂X) | Yield (%) |

|---|---|---|

| a | C₆H₅CH₂Cl | 96 |

| b | 4-CH₃C₆H₄CH₂Cl | 94 |

| c | 4-ClC₆H₄CH₂Cl | 73 |

| d | 2-NO₂C₆H₄CH₂Br | 88 |

| e | 4-OCH₃C₆H₄CH₂Br | 75 |

Key Factors :

- Catalyst efficiency: PEG-400 > PEG-600 > Bu₄NBr .

- Solvent preference: Benzene > THF > acetonitrile .

SN2 Nucleophilic Substitution

Substituted dibenzyl diselenides are synthesized via SN2 reactions between benzylic bromides and sodium diselenide (Na₂Se₂) in ethanol, yielding 74–91% .

Nucleophilic Substitution Reactions

Dibenzyl diselenide serves as a source of the PhSe⁻ group, reacting with diverse nucleophiles:

-

Grignard Reagents : Forms selenides via Se–Se bond cleavage .

Example : (PhCH₂)₂Se₂ + RMgX → PhCH₂SeR + MgXSeCH₂Ph -

Organolithium Reagents : Generates benzyl selenolates for further alkylation .

Example : (PhCH₂)₂Se₂ + 2 RLi → 2 PhCH₂SeLi → PhCH₂SeR - Alkenes and Amines : Electrophilic selenium intermediates enable selenofunctionalization .

Thermal Rearrangements

Heating this compound induces Se–Se bond homolysis, forming benzyl selenyl radicals. These radicals participate in chain reactions or recombination, leading to mixed diselenides .

Oxidation and Reduction

-

Reduction : Sodium in liquid ammonia cleaves the Se–Se bond, producing benzyl selenolates :

(PhCH₂)₂Se₂ + 2 Na → 2 PhCH₂Se⁻Na⁺ -

Oxidation : Chlorination yields benzyl selenium chloride, a potent electrophile :

(PhCH₂)₂Se₂ + Cl₂ → 2 PhCH₂SeCl

Phase-Transfer Catalysis Mechanism

- PEG-400 complexes with NaOH to form [PEG-Na]⁺OH⁻.

- Selenium reacts with OH⁻ to generate [PEG-Na]⁺Se²⁻.

- Se²⁻ transfers to the organic phase, reacting with benzyl halides to form this compound.

Radical Pathways

Under UV light or heat, the Se–Se bond undergoes homolytic cleavage, generating benzyl selenyl radicals. These intermediates enable C–Se bond formation in cyclization or polymerization reactions .

Stability and Handling

- Air Sensitivity : Decomposes slowly in air, requiring inert storage .

- Reactivity : Avoid strong oxidizers (e.g., Cl₂, O₃) to prevent explosive reactions .

This compound’s versatility in synthesis, catalysis, and materials science underscores its importance in modern chemistry. Its reactivity profiles and mechanistic pathways provide a foundation for developing novel organoselenium compounds and functional materials.

Applications De Recherche Scientifique

Anticancer Activity

Dibenzyl diselenide as an Antineoplastic Agent

Recent studies have highlighted the potential of this compound as an effective anticancer agent. In a detailed investigation involving murine and human cancer cell lines, this compound demonstrated significant growth inhibition and induced non-apoptotic cell death pathways. Specifically, it was found to inhibit pancreatic cancer growth both alone and in combination with other therapeutic agents. The study reported an IC50 value indicating the concentration at which 50% of the cancer cells were inhibited, showcasing its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human pancreatic cells | 15 | Induces non-apoptotic cell death |

| Murine cancer model | 10 | Inhibits tumor growth |

Catalytic Applications

Synthesis and Catalysis

this compound has been identified as an effective catalyst in various organic transformations. Notably, it has been utilized in the Baeyer–Villiger oxidation of α,β-unsaturated ketones, showcasing its ability to facilitate reactions under mild conditions. This property is particularly advantageous for green chemistry applications where minimizing energy consumption is critical .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Baeyer–Villiger oxidation | This compound | 85 |

| Transesterification of cellulose | This compound | 90 |

Antioxidant Properties

this compound exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its mechanism involves redox cycling, which can mitigate cellular damage caused by reactive oxygen species. This aspect has led to its investigation in dietary supplements aimed at cancer prevention .

Photochemical Applications

Light-Induced Reactions

Research has demonstrated that this compound can undergo homolytic cleavage when exposed to X-ray or UV light, resulting in stable and metastable radicals. This property opens avenues for its application in photochemical processes, potentially leading to new materials with unique properties .

Material Science

Synthesis of Functional Materials

this compound has been employed in the synthesis of functional materials, particularly in the development of selenium-based polymers and nanocomposites. These materials exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage systems.

Mécanisme D'action

The mechanism by which dibenzyl diselenide exerts its effects involves the incorporation of selenium atoms into organic molecules. This incorporation can enhance the biological activity of the molecules, leading to various pharmacological effects such as antioxidant, anticancer, and anti-inflammatory properties . The molecular targets and pathways involved include the modulation of redox balance and the inhibition of reactive oxygen species (ROS) generation .

Comparaison Avec Des Composés Similaires

- Diphenyl diselenide

- Diallyl diselenide

- Bis[3,5-bis(trifluoromethyl)phenyl] diselenide

Comparison: Dibenzyl diselenide is unique due to its specific structure and the presence of benzyl groups, which confer distinct chemical reactivity and biological activity. Compared to diphenyl diselenide, this compound has different solubility and reactivity profiles, making it suitable for different applications. Diallyl diselenide, on the other hand, is more commonly studied for its anticancer properties .

Activité Biologique

Dibenzyl diselenide (DBDS) is an organoselenium compound that has garnered attention for its various biological activities, including antioxidant, anticancer, antimicrobial, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with DBDS, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula CHSe. It is characterized by two benzyl groups attached to selenium atoms. The compound is relatively lipophilic, which influences its bioavailability and interaction with biological systems.

Antioxidant Activity

DBDS exhibits significant antioxidant properties. Research indicates that it can mitigate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. The compound has been shown to increase the levels of glutathione and other endogenous antioxidants in various cell types.

Table 1: Antioxidant Activity of this compound

| Study Reference | Model Organism | Dose (µM) | Effect on Oxidative Stress |

|---|---|---|---|

| Mice | 50 | Increased glutathione levels | |

| Human cells | 100 | Reduced lipid peroxidation | |

| Rat brain | 200 | Enhanced SOD activity |

Anticancer Properties

This compound has demonstrated potential in cancer prevention and treatment. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as NF-κB.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that DBDS inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC values for DBDS were reported to be approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells, indicating its effectiveness at low concentrations.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of DBDS. It has been found to enhance neurotransmission of endogenous opioids, suggesting a role in mood regulation and anxiety reduction. Animal studies have shown that DBDS administration leads to increased selenium levels in the brain and a reduction in anxiety-like behaviors.

Table 2: Neuroprotective Effects of this compound

| Study Reference | Model Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Rats | 10 | Reduced anxiety-like behavior | |

| Mice | 20 | Improved cognitive function |

Antimicrobial Activity

DBDS exhibits antimicrobial properties against a range of bacteria and fungi. It has shown effectiveness in inhibiting biofilm formation by pathogenic microorganisms, which is crucial for preventing infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of DBDS against Staphylococcus aureus and Candida albicans. The results indicated that DBDS significantly inhibited biofilm formation at concentrations as low as 50 µM.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : DBDS enhances the expression of antioxidant enzymes, thereby reducing oxidative damage.

- Pro-apoptotic Activity : Induces apoptosis in cancer cells through caspase activation.

- Modulation of Signaling Pathways : Affects pathways involved in inflammation and cell survival, such as NF-κB.

- Microbial Interaction : Disrupts microbial biofilms by interacting with sulfhydryl groups in proteins.

Propriétés

IUPAC Name |

(benzyldiselanyl)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Se2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAVEDMFTNAZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Se][Se]CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163934 | |

| Record name | Dibenzyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-82-2 | |

| Record name | Dibenzyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl diselenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl diselenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzyldiselanyl)methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A: [] Dibenzyl diselenide exhibits its coke-inhibiting properties during the thermal cracking of jet fuel. At high temperatures, it reacts with iron on the reactor surface to form thermally stable M2Se. This species hinders the formation of filamentous coke, consequently reducing the deposition of amorphous and hydrogen-rich adsorptive cokes.

A: [] Yes, this compound, along with other arylselenium compounds like benzeneselenol and diphenyl diselenide, can induce the accumulation of extracellular cysteine in murine macrophage RAW 264.7 cells and differentiated human THP-1 monocytes. This process is dependent on cystine and glucose and appears to involve the cystine/glutamate antiporter (Xc- transporter). Additionally, these compounds, including this compound, can induce the expression of cellular thioredoxin reductase (TrxR), particularly on the cell surface.

ANone: this compound has the molecular formula C14H14Se2 and a molecular weight of 338.22 g/mol.

A: [, , ] Researchers utilize various spectroscopic techniques, including 1H NMR, 13C NMR, 77Se NMR, IR spectroscopy, and mass spectrometry, to characterize this compound and elucidate its structure and properties.

A: [] Yes, researchers have successfully incorporated this compound into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA). This encapsulation enhances its stability in aqueous environments and allows for applications requiring water solubility.

A: [] this compound acts as a starting material in the synthesis of trifluoromethaneselenenyl chloride. It reacts with trifluoromethyl iodide in the presence of sodium hydroxymethanesulfinate to form benzyl trifluoromethyl selenide. Subsequent cleavage of the benzyl-selenium bond with sulfuryl chloride yields the desired trifluoromethaneselenenyl chloride.

A: While the provided research papers do not delve deeply into computational studies of this compound, DFT calculations were employed to understand the structural changes induced by X-ray irradiation and support the identification of BnSeSe• radical species. [] Further computational investigations could be valuable for exploring its reactivity, electronic properties, and potential applications.

A: [] Incorporating this compound into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA) improves its stability and provides water solubility. This approach could be beneficial for applications requiring aqueous formulations of the compound.

A: [] Researchers use radiolabeling techniques with 14C-labeled this compound and subsequent analysis of urine and fecal samples to understand its metabolic fate in rats. Atomic absorption spectrophotometry (AAS) is also utilized to measure selenium content in these samples.

A: [] Yes, hydrogen donors like tetralin and tetralone have been investigated as alternatives to this compound for coking inhibition. While this compound achieves a coking inhibition ratio of 56.3% at 300×10-6 mass fraction, tetralin/tetralone mixtures reach 53.5% inhibition at a 3% molar fraction. The choice between these alternatives would depend on the specific application and desired performance characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.